N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide
Description
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. Key structural attributes include:
- 3,3-Dimethyl groups on the oxazepine ring, enhancing steric bulk and lipophilicity.
- 3-Phenylpropanamide moiety at position 7, contributing to hydrogen-bonding capacity and aromatic interactions.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-14-25-19-15-18(11-12-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h4-9,11-12,15H,1,10,13-14,16H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHGURMGMBLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the oxazepine ring can be reduced to form alcohols.
Substitution: The phenylpropanamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups into the phenylpropanamide moiety, leading to a wide range of derivatives .
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
a) Ring Size and Flexibility
The seven-membered oxazepine core in the target compound offers greater conformational flexibility compared to six-membered benzoxazines () or rigid oxazolones (). This flexibility may enhance binding to dynamic enzyme pockets, such as those in kinases or proteases .
b) Substituent Effects
- Allyl Group : Unlike the methyl or methoxy groups in analogs, the allyl substituent provides a site for click chemistry or Michael additions, enabling targeted drug delivery .
- 3,3-Dimethyl Groups : These groups likely improve metabolic stability by shielding the oxazepine ring from oxidative degradation, a limitation observed in unmethylated benzoxazines .
- 3-Phenylpropanamide : Compared to sulfamoyl or pyrimidinyl groups (), this moiety may prioritize hydrophobic interactions over hydrogen bonding, altering target selectivity .
Pharmacological Prospects and Limitations
Q & A
What are the critical steps for synthesizing and optimizing the yield of this compound?
Basic Research Question
The synthesis involves multi-step reactions, typically starting with the formation of the oxazepine core, followed by allylation and subsequent coupling with 3-phenylpropanamide. Key steps include:
- Controlled conditions : Temperature (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (argon/nitrogen) to prevent oxidation of the allyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to isolate intermediates and final product .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of allyl bromide) and reaction times (monitored via TLC) .
Which analytical methods are most effective for confirming its structural integrity?
Basic Research Question
A combination of techniques ensures structural validation:
- NMR spectroscopy : 1H and 13C NMR to verify the oxazepine ring, allyl group (δ 5.1–5.3 ppm for allylic protons), and phenylpropanamide moieties .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C25H27N2O3) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
How can researchers resolve contradictions in reported solubility and stability data?
Advanced Research Question
Discrepancies often arise from varying experimental conditions. To address this:
- Comparative solubility assays : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25°C vs. 37°C) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .
- Stability studies : Monitor degradation under UV light and humidity (40–75% RH) via HPLC .
What mechanistic insights exist regarding its enzyme inhibition?
Advanced Research Question
The compound’s bioactivity is hypothesized to involve kinase or protease inhibition. Methodologies include:
- Biochemical assays : IC50 determination using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Kinetic analysis : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Molecular docking : Simulations (AutoDock Vina) to predict binding to ATP-binding pockets or catalytic sites .
How can structure-activity relationship (SAR) studies optimize its biological activity?
Advanced Research Question
Key strategies for SAR-driven optimization:
- Substituent modification : Replace the allyl group with ethyl or propyl chains to alter steric effects .
- Bioisosteric replacement : Substitute the phenylpropanamide with heteroaromatic groups (e.g., pyridine) to enhance solubility .
- In vitro testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays .
How does the compound’s reactivity vary under different solvent and pH conditions?
Advanced Research Question
Reactivity is influenced by:
- Solvent polarity : Allyl group stability in aprotic solvents (DMF > DCM) .
- pH-dependent hydrolysis : Oxazepine ring opening occurs below pH 3 (confirmed by NMR) .
- Oxidation studies : Use H2O2 or mCPBA to test allyl-to-epoxide conversion .
What protocols ensure stability during long-term storage?
Advanced Research Question
Stability optimization involves:
- Accelerated testing : Store at 40°C/75% RH for 6 months, with periodic HPLC checks .
- Lyophilization : Freeze-dry in amber vials under nitrogen to prevent oxidation .
- Cryopreservation : Solutions in DMSO stored at -80°C retain >90% activity for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
